molecular formula C15H12Cl2N2O3 B2518964 3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole CAS No. 338391-67-6

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole

Cat. No.: B2518964
CAS No.: 338391-67-6
M. Wt: 339.17
InChI Key: CZBJFGOAKQCYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole is a high-purity chemical compound intended for research and development applications. This complex molecule features a bis-oxazole core, a structure recognized in medicinal chemistry for its diverse biological potential. Oxazole derivatives are extensively investigated as valuable intermediates in the synthesis of new chemical entities and are known to exhibit a wide spectrum of biological activities, including significant antimicrobial and anticancer properties . The specific substitution pattern on this compound, including the 2,6-dichlorophenyl and ethoxy-oxazole groups, is designed to modulate its properties and biological response, making it a compound of interest for structure-activity relationship (SAR) studies . Researchers can leverage this compound in projects aimed at developing novel therapeutic agents, particularly against Gram-positive bacteria and various cancer cell lines. The compound is strictly for research and development use only and must be handled by technically qualified personnel. It is not intended for diagnostic or therapeutic uses, nor for use in foods, cosmetics, drugs, or consumer products of any kind. All batches are supplied with appropriate quality assurance documentation and are stocked for expedited shipping.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c1-3-20-11-7-18-15(21-11)12-8(2)22-19-14(12)13-9(16)5-4-6-10(13)17/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBJFGOAKQCYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole is a synthetic organic compound that has garnered attention for its potential biological activities. With a molecular formula of C15H12Cl2N2O3 and a molecular weight of approximately 339.17 g/mol, this compound belongs to the oxazole family, which is known for various pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 3(2,6dichlorophenyl)4(5ethoxy1,3oxazol2yl)5methyl1,2oxazole\text{IUPAC Name }this compound

Molecular Details:

PropertyValue
Molecular FormulaC15H12Cl2N2O3
Molecular Weight339.17 g/mol
Purity≥95%

Anticancer Properties

Research indicates that compounds within the oxazole class exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)

In studies, specific derivatives demonstrated IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. For example, certain oxazole derivatives exhibited IC50 values in the range of 0.122.78μM0.12-2.78\mu M against MCF-7 and other cell lines .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that these compounds can activate apoptotic pathways by increasing the expression levels of pro-apoptotic proteins such as p53 and caspases .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of oxazole derivatives. However, the antibacterial activity of these compounds appears to be limited:

  • Tested Strains:
    • Bacillus subtilis (Gram-positive)
    • Escherichia coli (Gram-negative)

Only a few derivatives showed notable activity against these strains, with minimal inhibitory concentrations (MIC) reported for active compounds .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of oxazole derivatives. Modifications to the phenyl ring and substitution patterns on the oxazole moiety can significantly influence biological activity:

ModificationEffect on Activity
Halogen substitutionGenerally enhances anticancer activity
Presence of electron-withdrawing groupsIncreases potency against specific cancer cell lines

Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives demonstrated that specific modifications led to enhanced cytotoxic effects against MCF-7 cells. The most potent derivative achieved an IC50 value comparable to that of Tamoxifen .

Study 2: Apoptosis Induction

In another investigation focusing on apoptosis induction in breast cancer cells, it was found that certain oxazole derivatives significantly upregulated apoptotic markers and led to increased cell death in a dose-dependent manner .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the oxazole class exhibit significant anticancer activity. Notably, derivatives similar to 3-(2,6-Dichlorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole have shown promising results against various cancer cell lines:

Cell Lines Tested:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

In studies, specific derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin. For example, certain oxazole derivatives exhibited IC50 values in the range of 0.122.78μM0.12−2.78\mu M against MCF-7 and other cell lines. The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have revealed that these compounds can activate apoptotic pathways by increasing the expression levels of pro-apoptotic proteins such as p53 and caspases .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of oxazole derivatives. However, the antibacterial activity of these compounds appears to be limited:

Tested Strains:

  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)

Only a few derivatives showed notable activity against these strains, with minimal inhibitory concentrations (MIC) reported for active compounds .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of oxazole derivatives. Modifications to the phenyl ring and substitution patterns on the oxazole moiety can significantly influence biological activity:

ModificationEffect on Activity
Halogen substitutionGenerally enhances anticancer activity
Presence of electron-withdrawing groupsIncreases potency against specific cancer cell lines

Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives demonstrated that specific modifications led to enhanced cytotoxic effects against MCF-7 cells. The most potent derivative achieved an IC50 value comparable to that of Tamoxifen .

Study 2: Apoptosis Induction

In another investigation focusing on apoptosis induction in breast cancer cells, it was found that certain oxazole derivatives significantly upregulated apoptotic markers and led to increased cell death in a dose-dependent manner .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Substituents (Position 4) Key Applications/Properties References
Target Compound C₁₆H₁₃Cl₂N₃O₃ 5-ethoxy-1,3-oxazol-2-yl Investigational (e.g., enzyme inhibition)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇Cl₂NO₃ Carboxylic acid Intermediate; antibacterial research
Dicloxacillin (DCX) C₁₉H₁₇Cl₂N₃O₅S Amido-linked bicyclic system β-lactam antibiotic (penicillinase-resistant)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride C₁₁H₆Cl₃NO₂ Acyl chloride Synthetic intermediate (e.g., peptide coupling)
Carboxamide derivative (CAS 349131-14-2) C₁₉H₁₅Cl₂N₃O₂ N-(3,5-dimethylphenyl) carboxamide TGR5 receptor modulation
Key Observations:
  • Carboxylic acid (C₁₁H₇Cl₂NO₃): Polar functional group favors solubility but may limit blood-brain barrier penetration . Acyl chloride (C₁₁H₆Cl₃NO₂): Reactive intermediate for synthesizing amides or esters; critical in medicinal chemistry workflows . Carboxamide (CAS 349131-14-2): Bioisostere for carboxylic acids; improves metabolic stability and target affinity .
  • Biological Activity :

    • Dicloxacillin’s amido-linked bicyclic system confers resistance to penicillinase enzymes, a feature absent in simpler oxazole derivatives .
    • Carboxamide analogs (e.g., CAS 349131-14-2) are explored for receptor modulation (e.g., TGR5 agonists), suggesting the target compound’s ethoxy-oxazolyl group may similarly interact with enzymatic pockets .
Table: Physicochemical Properties
Property Target Compound 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid Dicloxacillin (DCX)
Molecular Weight 366.20 g/mol 272.09 g/mol 470.32 g/mol
Melting Point Not reported ~94–96°C (analogous acyl chloride) 222–225°C
Solubility Likely low (lipophilic) Moderate (carboxylic acid) Low (crystalline)

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization of 2,6-dichlorophenyl precursors with substituted oxazole intermediates. For example, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride (a key intermediate) is synthesized via cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent . Reaction temperature (80–100°C) and stoichiometric ratios of POCl₃ significantly impact yield, with excess reagent leading to byproducts. The carboxylic acid derivative (melting point: 221–225°C) is obtained by hydrolysis of the carbonyl chloride .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • Melting Point Analysis : A primary purity indicator (e.g., 221–225°C for the carboxylic acid derivative) .
  • HPLC : Used for purity assessment and quantification, with reverse-phase C18 columns and acetonitrile/water mobile phases (e.g., 70:30 v/v) .
  • FT-IR and NMR : Key for functional group identification (e.g., carbonyl stretch at ~1700 cm⁻¹ in IR; aromatic proton signals at δ 7.2–7.8 ppm in ¹H NMR) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in derivatives of this compound?

Answer: Single-crystal X-ray diffraction paired with SHELXL refinement can determine bond angles, torsion angles, and stereochemistry. For example, the oxazole ring’s planarity and dichlorophenyl substituent orientation were confirmed using SHELX, with R-factors < 0.05 for high-resolution data . ORTEP-3 visualizes thermal ellipsoids, aiding in detecting disorder in crystal lattices (e.g., methyl group rotational freedom) .

Q. What structure-activity relationship (SAR) insights exist for analogs with modified oxazole/benzimidazole moieties?

Answer:

  • Oxazole Substitution : Replacing the 5-ethoxy group with methylthiazole (as in N-(4-bromo-2-fluorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ) enhances hydrophobic interactions with enzyme active sites, increasing potency .
  • Benzimidazole Hybrids : Derivatives like 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolylmethanone show improved metabolic stability due to reduced CYP450-mediated oxidation .

Q. How do solvent polarity and pH affect the stability of the carbonyl chloride intermediate?

Answer: The carbonyl chloride derivative is hygroscopic and hydrolyzes rapidly in aqueous media. Stability studies in anhydrous dichloromethane (DCM) at pH 5–6 (buffered with NaHCO₃) show <5% degradation over 24 hours. In contrast, polar aprotic solvents like DMF accelerate decomposition at elevated temperatures (>40°C) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically addressed?

Answer:

  • Batch Comparison : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out regioisomeric impurities.
  • Crystallographic Validation : Resolve ambiguities via X-ray structure determination (e.g., distinguishing between C4 and C5 substitution patterns) .
  • LC-MS : Detect trace impurities (e.g., chlorinated byproducts) that may cause spectral discrepancies .

Methodological Considerations

  • Synthesis Optimization : Use design of experiments (DoE) to evaluate the impact of temperature, catalyst loading, and solvent on cyclization efficiency .
  • Crystallization Protocols : Slow evaporation from ethanol/water (9:1) yields diffraction-quality crystals for SHELX analysis .
  • Stability Testing : Conduct accelerated degradation studies under ICH guidelines (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.